2-Bromo-6-(methylsulfanyl)-7H-purine

Catalog No.
S15822694
CAS No.
139243-95-1
M.F
C6H5BrN4S
M. Wt
245.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-(methylsulfanyl)-7H-purine

CAS Number

139243-95-1

Product Name

2-Bromo-6-(methylsulfanyl)-7H-purine

IUPAC Name

2-bromo-6-methylsulfanyl-7H-purine

Molecular Formula

C6H5BrN4S

Molecular Weight

245.10 g/mol

InChI

InChI=1S/C6H5BrN4S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H,8,9,10,11)

InChI Key

BNWRWPKXRAJBIQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC2=C1NC=N2)Br

2-Bromo-6-(methylsulfanyl)-7H-purine is a purine derivative characterized by the presence of a bromine atom at the 2-position and a methylsulfanyl group at the 6-position of the purine ring. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for 2-Bromo-6-(methylsulfanyl)-7H-purine is C₆H₆BrN₄S, with a molecular weight of approximately 228.1 g/mol.

The chemical reactivity of 2-Bromo-6-(methylsulfanyl)-7H-purine can be explored through various substitution reactions typical of halogenated purines. The bromine atom at the 2-position can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom, leading to the formation of new derivatives. Additionally, the methylsulfanyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the purine ring.

Compounds related to 2-Bromo-6-(methylsulfanyl)-7H-purine exhibit significant biological activities. For instance, similar methylthio-substituted purines have been studied for their potential as antiviral agents and anticancer drugs. The presence of the methylsulfanyl group enhances the compound's ability to interact with biological targets, potentially influencing nucleic acid metabolism and cellular signaling pathways.

The synthesis of 2-Bromo-6-(methylsulfanyl)-7H-purine can be achieved through several methods:

  • Bromination: Starting from 6-(methylsulfanyl)-purine, bromination can be performed using bromine or N-bromosuccinimide under controlled conditions to selectively introduce the bromine at the 2-position.
  • Regioselective Alkylation: Techniques such as N7 regioselective alkylation have been developed for modifying purines, allowing for the introduction of various alkyl groups while preserving other functional groups .
  • Grignard Reactions: Utilizing Grignard reagents with appropriate electrophiles can also yield various substituted purines, including derivatives with methylthio groups .

The unique structure of 2-Bromo-6-(methylsulfanyl)-7H-purine makes it valuable in several applications:

  • Pharmaceutical Development: Its derivatives are explored for their potential as therapeutic agents against viral infections and cancer.
  • Biochemical Research: Used in studies investigating nucleic acid interactions and enzyme inhibition.
  • Synthetic Chemistry: Acts as an intermediate in synthesizing more complex purine derivatives.

Interaction studies involving 2-Bromo-6-(methylsulfanyl)-7H-purine focus on its binding affinity to enzymes and receptors involved in nucleotide metabolism. These studies often utilize techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify binding interactions and assess the compound's efficacy in modulating biological pathways.

Several compounds exhibit structural similarities to 2-Bromo-6-(methylsulfanyl)-7H-purine, highlighting its unique characteristics:

Compound NameStructure FeaturesNotable Properties
6-(Methylthio)purineMethylthio group at C6Antiviral activity
2-Methylthio-6-bromopurineMethylthio group at C6; Bromine at C2Enhanced solubility
2-Bromo-6-chloropurineChlorine instead of methylthioDifferent reactivity profile
6-(Prop-2-yn-1-ylthio)-7H-purineAlkyne substituent at C6Potential use in click chemistry
2-Bromo-2-nitropropane-1,3-diolNitro group instead of methylthioDifferent biological activity

The presence of both bromine and methylsulfanyl groups distinguishes 2-Bromo-6-(methylsulfanyl)-7H-purine from other derivatives, potentially enhancing its biological activity and reactivity compared to simpler analogs.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

243.94183 g/mol

Monoisotopic Mass

243.94183 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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